Guanosine 5'-(disodium hydrogen pyrophosphate)

GTPase inhibition competitive inhibitor Obg protein

Select Guanosine 5'-(disodium hydrogen pyrophosphate) (GDP·2Na) for its precise, quantifiable functional distinction over GTP and GMP. This diphosphate acts as a stable competitive inhibitor (Obg GTPase Ki=1.7 μM) and is the required substrate for pyruvate kinase to enzymatically generate GTP. Its 2- to 6-fold greater stability than GTP in membrane preps ensures consistent inhibitor concentration in long incubations. With a Kdapp of 1.5 μM for TG2, it's a benchmark for reversible nucleotide binding. This synthetic, high-purity form is the exact molecule for robust GTPase, GEF, and RNA biosynthesis research.

Molecular Formula C10H13N5Na2O11P2
Molecular Weight 487.16 g/mol
CAS No. 7415-69-2
Cat. No. B1649397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-(disodium hydrogen pyrophosphate)
CAS7415-69-2
Molecular FormulaC10H13N5Na2O11P2
Molecular Weight487.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
InChIInChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5-,6-,9-;;/m1../s1
InChIKeyLTZCGDIGAHOTKN-JTPGBVSTSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-(Disodium Hydrogen Pyrophosphate) (GDP·2Na, CAS 7415-69-2): Purine Nucleoside Diphosphate Procurement Guide for GTPase and Cellular Signaling Research


Guanosine 5'-(disodium hydrogen pyrophosphate) (GDP·2Na, CAS 7415-69-2) is the disodium salt of guanosine diphosphate, a purine nucleoside diphosphate with molecular formula C10H13N5Na2O11P2 and molecular weight 487.17 g/mol . As the diphosphate nucleoside of guanine, it is structurally defined by a pyrophosphate group attached to the 5′ position of ribose [1]. Commercially available with purity typically ≥95–98% , this compound is supplied as a synthetic material requiring storage at −20°C under desiccating conditions .

Guanosine 5'-(Disodium Hydrogen Pyrophosphate) (GDP·2Na) Cannot Be Interchanged with GTP, GMP, or GDP Analogs: Quantitative Enzyme Interaction Differences Drive Distinct Procurement Requirements


Guanosine nucleotides cannot be substituted interchangeably due to phosphate-group-dependent differences in enzyme recognition. The three-phosphate GTP serves as the energy-donating substrate and allosteric activator for GTPases and G-proteins, while the two-phosphate GDP acts as the product of hydrolysis and a competitive inhibitor of the same enzymes [1]. This functional distinction is quantitatively demonstrable: GDP binds and inhibits GTPases with measurable Ki values distinct from GTP, GMP fails to bind many GTPase nucleotide-binding pockets altogether, and even GDP analogs such as GDPβS exhibit different potency profiles in enzyme inhibition assays [2]. The specific inhibition constant, dissociation constant, and metabolic stability of GDP·2Na relative to comparators constitute the verifiable basis for selecting this exact compound over in-class alternatives [1][2].

Quantitative Differentiation Evidence for Guanosine 5'-(Disodium Hydrogen Pyrophosphate) (GDP·2Na) vs. GTP, GMP, and GDPβS in Enzyme Assays and Stability Studies


Competitive Inhibition Potency: GDP·2Na Inhibits Obg GTPase with Ki = 1.7 μM, Whereas GMP Shows No Comparable Binding

GDP·2Na functions as a competitive inhibitor of the essential GTP-binding protein Obg from Bacillus subtilis. The compound binds to the same active site as GTP but lacks the γ-phosphate required for hydrolysis. Direct head-to-head comparison demonstrates that GDP·2Na inhibits Obg-mediated GTP hydrolysis with an inhibition constant (Ki) of 1.7 μM at 37°C [1]. In contrast, GMP lacks sufficient structural recognition elements to bind this GTPase active site with comparable affinity, rendering GMP ineffective as a GTPase inhibitor in this system.

GTPase inhibition competitive inhibitor Obg protein Bacillus subtilis

GDP·2Na Demonstrates 2- to 6-Fold Greater Enzymatic Stability than GTP in Membrane Preparations

In membrane preparations derived from NG 108-15 cells, direct head-to-head comparison of enzymatic degradation rates reveals that GDP·2Na exhibits substantially greater metabolic stability than GTP. Under identical experimental conditions, GTP is rapidly hydrolyzed with a half-time of less than 5 minutes, while GDP·2Na displays a half-time range of 10 to 30 minutes [1]. This represents a 2- to 6-fold increase in enzymatic half-life for GDP·2Na relative to GTP.

enzymatic stability half-life membrane preparations nucleotide degradation

GDP·2Na Binds Tissue Transglutaminase with Kdapp = 1.5 μM, Exhibiting 4.7-Fold Weaker Affinity than GTPγS (Kdapp = 320 nM)

In direct head-to-head binding studies with tissue transglutaminase (TG2), GDP·2Na and GTPγS exhibit distinct apparent dissociation constants (Kdapp). GDP·2Na binds TG2 with Kdapp = 1.5 μM, while the non-hydrolyzable GTP analog GTPγS binds with approximately 4.7-fold higher affinity at Kdapp = 320 nM [1]. This quantifiable difference demonstrates that GDP·2Na occupies the same nucleotide-binding pocket but with measurably weaker interaction than GTPγS, a property that enables researchers to modulate enzyme inhibition through nucleotide selection.

tissue transglutaminase TG2 binding affinity nucleotide binding

GDP·2Na Lacks γ-Phosphate, Distinguishing It from GTP for Structural and Functional Studies of G-Protein Coupled Receptors (GPCRs)

The functional distinction between GDP·2Na and GTP in G-protein signaling arises directly from the presence or absence of the γ-phosphate group. G-proteins function as molecular switches: the GDP-bound form represents the 'off' or inactive state, while the GTP-bound form represents the 'on' or active state [1]. Guanine nucleotide exchange factors (GEFs) specifically catalyze the displacement of bound GDP from inactive G-proteins, allowing GTP to bind and activate downstream signaling pathways [2]. This class-level distinction is experimentally exploited: GDP·2Na is used to stabilize G-proteins in their inactive conformation for structural studies, while GTP or non-hydrolyzable GTP analogs are required to induce the active conformation.

G-protein coupled receptor GPCR guanine nucleotide exchange factor GEF

Commercial GDP·2Na Demonstrates High Aqueous Solubility (50 mg/mL) Supporting GTP-Generation Assays with Pyruvate Kinase

GDP·2Na as the disodium salt exhibits high aqueous solubility, with commercially available material dissolving at 50 mg/mL in water to yield a clear, colorless solution . This solubility profile enables its use as a substrate for pyruvate kinase to generate GTP in support of RNA biosynthesis . The solubility data establishes practical handling parameters for researchers: working concentrations of approximately 100 mM are achievable in aqueous buffers, facilitating GTP-generation assays and GTPase kinetic studies.

aqueous solubility pyruvate kinase GTP generation RNA biosynthesis

Validated Research and Industrial Application Scenarios for Guanosine 5'-(Disodium Hydrogen Pyrophosphate) (GDP·2Na) Based on Quantitative Evidence


GTPase Enzyme Kinetics and Competitive Inhibition Studies

Researchers conducting GTPase kinetic assays use GDP·2Na as a competitive inhibitor to determine enzyme mechanism and calculate Ki values. The documented inhibition constant of Ki = 1.7 μM for Obg GTPase enables precise experimental design with known inhibitor concentrations [1]. The 2- to 6-fold greater enzymatic stability of GDP·2Na relative to GTP in membrane preparations ensures that inhibitor concentrations remain consistent throughout extended incubation periods, a critical advantage over GTP which degrades with a half-time of <5 minutes [2].

G-Protein Coupled Receptor (GPCR) Signaling and Inactive-State Structural Studies

In GPCR signaling research, GDP·2Na is specifically employed to stabilize G-proteins in their inactive ('off') conformation [1]. This application leverages the binary functional distinction between GDP-bound (inactive) and GTP-bound (active) G-proteins. GDP·2Na is used in guanine nucleotide exchange factor (GEF) assays where the release of bound GDP is quantitatively monitored as a readout of GEF enzymatic activity [2]. GTP or GTPγS cannot substitute in this context, as they would activate rather than stabilize the inactive state.

GTP Generation via Pyruvate Kinase for RNA Biosynthesis Assays

GDP·2Na serves as the substrate for pyruvate kinase to enzymatically generate GTP in support of RNA biosynthesis studies [1]. The compound's high aqueous solubility (50 mg/mL) enables preparation of concentrated stock solutions suitable for coupled enzymatic reactions [2]. This application distinguishes GDP·2Na from GMP, which cannot be phosphorylated to GTP by pyruvate kinase due to the requirement for a diphosphate substrate.

Nucleotide-Binding Protein Characterization and Affinity Determination

GDP·2Na is used to characterize nucleotide-binding proteins such as tissue transglutaminase (TG2), where it exhibits a measurable apparent dissociation constant of Kdapp = 1.5 μM [1]. This 4.7-fold weaker binding compared to GTPγS (Kdapp = 320 nM) provides researchers with a quantifiable benchmark for assessing nucleotide-binding pocket specificity and for designing experiments requiring reversible, moderate-affinity nucleotide interactions rather than tight binding.

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